1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with cyclohexyl iodide under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclohexyl-4-azido-3,5-dimethyl-1H-pyrazole, while oxidation with hydrogen peroxide can produce this compound-5-oxide .
Scientific Research Applications
1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It can be utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by blocking their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.
Uniqueness
1-cyclohexyl-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the cyclohexyl and iodine substituents. This combination enhances its chemical diversity and potential for various applications in research and industry .
Properties
Molecular Formula |
C11H17IN2 |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-cyclohexyl-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H17IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |
InChI Key |
NILIUPQLTSVCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCC2)C)I |
Origin of Product |
United States |
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